molecular formula C15H22O3 B1662834 2-Ethylhexyl salicylate CAS No. 118-60-5

2-Ethylhexyl salicylate

Cat. No.: B1662834
CAS No.: 118-60-5
M. Wt: 250.33 g/mol
InChI Key: FMRHJJZUHUTGKE-UHFFFAOYSA-N
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Description

Octisalate, also known as 2-ethylhexyl salicylate, is an organic compound widely used in sunscreen formulations. It is an ester formed by the condensation of salicylic acid with 2-ethylhexanol. Octisalate is primarily used to absorb ultraviolet B (UVB) rays from the sun, thereby protecting the skin from sunburn and other harmful effects of UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octisalate is synthesized through the esterification reaction between salicylic acid and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of octisalate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity octisalate suitable for use in cosmetic formulations .

Chemical Reactions Analysis

Solid Superacid Catalyst (SO₄²⁻/TiO₂-WO₃)

This method uses salicylic acid and isooctyl alcohol with a molar ratio of 1:2–5. The reaction occurs under reflux at 150–200°C for 4–10 hours , achieving yields up to 83.5% .

Key Steps :

  • Mix salicylic acid, isooctyl alcohol, and catalyst.

  • Reflux under high temperature.

  • Purify via hot water washes, MgSO₄ drying, and reduced-pressure distillation .

Catalyst Preparation :
The solid superacid is prepared by sulfating TiO₂-WO₃ precursors, creating a highly acidic surface for esterification .

Sodium Hydrogen Sulfate in n-Heptane

This industrial method achieves >99% salicylic acid conversion and ≥99.5% product purity .

Reaction Conditions :

  • Catalyst : Sodium hydrogen sulfate

  • Solvent : n-Heptane

  • Reflux temperature : 110 ± 5°C

  • Reflux time : 8–10 hours

Procedure :

  • Esterify salicylic acid and isooctyl alcohol in n-heptane.

  • Remove impurities via distillation under controlled conditions.

  • Reuse catalyst and unreacted salicylic acid for subsequent batches .

Advantages :

  • High purity : Achieved through precise temperature control during distillation.

  • Cost efficiency : Catalyst and reactants are recycled .

Quantitative Insights from Experimental Data

Table 1: Experimental Results from Enzymatic Synthesis

Temperature (°C)Time (h)Enzyme Amount (PLU)Molar Conversion (%)
501650026.1 ± 3.2
601675066.7 ± 4.7
702475088.4 ± 1.5
6024100086.9 ± 1.9

Key Observations :

  • Temperature sensitivity : Conversion increases with temperature (50°C → 70°C).

  • Enzyme dosage : Higher enzyme amounts (e.g., 1000 PLU) enhance yields but show diminishing returns beyond 881 PLU .

Analytical Techniques

HPLC Method :

  • Column : Thermo C18 (250 mm × 4.6 mm)

  • Mobile Phase : 0.1% acetic acid/methanol gradient

  • Detection : UV at 307 nm

  • Flow Rate : 1.0 mL/min

Validation :

  • R² = 0.999 (excellent ANN model fit)

  • RMSE = 0.07 (low error in predictions)

Industrial and Environmental Implications

The enzymatic method aligns with green chemistry principles , minimizing waste (E-factor) and solvent use . Traditional methods, while effective for industrial scale, require higher energy inputs and solvent recovery steps .

Future Directions :

  • Scaling up enzymatic synthesis for commercial production.

  • Exploring hybrid methods combining enzymatic efficiency with traditional catalysts .

Scientific Research Applications

Synthesis of 2-Ethylhexyl Salicylate

1.1 Green Chemistry Approaches

Recent studies have highlighted the development of eco-friendly methods for synthesizing EHS, particularly through enzyme-catalyzed processes. A notable study utilized immobilized lipase from Candida antarctica in a solvent-free and reduced pressure evaporation system to enhance the yield and purity of EHS synthesis. The optimal conditions identified included a reaction time of 23.1 hours at 66.5 °C, achieving a conversion rate of 88.2% . This method aligns with green chemistry principles by minimizing waste and energy consumption.

Toxicokinetics and Metabolism

2.1 Absorption and Excretion Studies

EHS has been extensively studied for its toxicokinetics following dermal application. A study involving human volunteers demonstrated that after applying sunscreen containing EHS, significant amounts were detected in urine, indicating systemic absorption . The peak urinary concentrations of EHS and its metabolite, 5-hydroxy-2-ethylhexyl salicylate, were observed between 7 to 8 hours post-application, with notable elimination rates within the first 24 hours . This data is crucial for understanding the bioavailability and potential accumulation of EHS in humans during repeated applications.

2.2 Safety Assessments

Safety evaluations have indicated that EHS can cause allergic skin reactions in sensitive individuals . Comprehensive assessments have been conducted to evaluate the safety of EHS in cosmetic formulations, considering factors such as skin penetration rates and potential systemic exposure . For instance, studies have shown that formulations containing EHS result in varying absorption rates depending on the type of emulsion used, highlighting the importance of formulation design in mitigating risks associated with dermal exposure.

Case Studies and Research Findings

3.1 Clinical Evaluations

Several clinical evaluations have focused on the safety profile of EHS in sunscreen formulations. One study assessed skin penetration rates using different formulations and found that oil-in-water emulsions facilitated greater absorption compared to petrolatum-based products . Such findings are essential for formulating effective sunscreens that maximize UV protection while minimizing adverse effects.

3.2 Regulatory Insights

The regulatory landscape surrounding EHS includes ongoing assessments by safety organizations to ensure consumer safety in cosmetic products. Reports emphasize the need for rigorous testing protocols for recycled materials used in packaging cosmetics that may contain EHS, ensuring no harmful substances migrate into personal care products .

Summary Table of Key Findings

AspectDetails
Primary Use UV filter in sunscreens and cosmetics
Synthesis Method Immobilized lipase catalysis; solvent-free systems
Optimal Synthesis Conditions Reaction time: 23.1 h; Temperature: 66.5 °C; Conversion: 88.2%
Toxicokinetics Peak urinary concentration at 7-8 h post-application; significant elimination within 24 h
Safety Concerns Potential for allergic reactions; varying absorption based on formulation type
Regulatory Status Ongoing safety assessments; emphasis on testing recycled materials for cosmetic packaging

Mechanism of Action

Octisalate acts as a chemical sunscreen by absorbing UVB light and converting it into less harmful energy. The salicylate portion of the molecule absorbs the UVB radiation, while the ethylhexanol portion provides emollient properties, making the compound suitable for use in cosmetic formulations. Octisalate does not protect against UVA radiation, so it is often used in combination with other UV filters to provide comprehensive sun protection .

Comparison with Similar Compounds

Octisalate is similar to other salicylate-based UV filters, such as homosalate and trolamine salicylate. These compounds also absorb UVB radiation and are used in sunscreen formulations. octisalate is unique in its ability to stabilize other sunscreen ingredients and improve the water resistance of the formulation .

Similar Compounds

Biological Activity

2-Ethylhexyl salicylate (EHS) is a widely used organic compound primarily recognized for its role as a UV filter in sunscreens and cosmetic products. This article delves into its biological activity, including toxicokinetics, potential health effects, and relevant case studies.

  • Chemical Formula : C15H22O3
  • CAS Number : 118-60-5
  • Function : UV filter, specifically absorbing UVB radiation. It does not provide protection against UVA radiation .

Toxicokinetics

Recent studies have focused on the toxicokinetics of EHS following dermal exposure, particularly in real-life scenarios involving sunscreen application. Key findings include:

  • Urinary Excretion : After a 9-hour application of sunscreen containing EHS, urinary concentrations peaked at 525 µg/g creatinine for EHS and 213 µg/g for its metabolite, 2-ethyl-5-hydroxyhexyl salicylate (5OH-EHS) within 7 to 11 hours post-application .
  • Half-Life : The first-phase terminal half-lives for EHS ranged from 6.6 to 9.7 hours, while the second-phase half-life for 5OH-EHS was approximately 87 hours. This indicates a prolonged systemic availability and potential for bioaccumulation with repeated exposure .

Table 1: Summary of Toxicokinetic Data

ParameterEHS (this compound)5OH-EHS (Metabolite)
Peak Urinary Concentration525 µg/g creatinine213 µg/g creatinine
First Phase Half-Life6.6 - 9.7 hoursN/A
Second Phase Half-LifeN/A~87 hours
Cumulative Excretion (24h)Up to 334 µgUp to 124 µg

Health Effects and Safety Profile

EHS has been evaluated for its safety profile in various studies:

  • Allergic Reactions : There are documented cases of allergic contact dermatitis associated with EHS exposure in certain individuals, suggesting that while generally safe, it may cause reactions in sensitive populations .
  • Toxicity Assessments : The European Scientific Committee on Consumer Safety (SCCS) has classified EHS as having low acute toxicity with no significant adverse effects reported from dermal or oral exposure. Tests for mutagenicity and photo-toxicity were negative, indicating a high margin of safety for consumer use .

Table 2: Safety Assessment Summary

Assessment TypeFindings
Acute ToxicityLow
Dermal AbsorptionVery low
Allergic ReactionsPossible in sensitive individuals
MutagenicityNegative
Photo-toxicityNegative

Case Studies

  • Dermal Exposure Study :
    A study involving three volunteers who applied a commercial sunscreen containing EHS demonstrated that urinary biomarkers peaked at approximately 10–11 hours post-exposure, confirming the compound's bioavailability and elimination kinetics .
  • Allergic Contact Dermatitis :
    Two patients reported contact dermatitis after using products containing EHS, highlighting the need for caution in individuals with known sensitivities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylhexyl salicylate, and how do reaction conditions influence yield?

  • Methodological Answer : Traditional synthesis involves esterification of salicylic acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid) under reflux . Key variables include molar ratios (e.g., 1:2 salicylic acid to alcohol), temperature (80–120°C), and catalyst concentration (1–5% w/w). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to track ester formation and byproducts (e.g., unreacted acid). Recent studies highlight enzymatic routes using immobilized lipases under solvent-free conditions, achieving >95% conversion with reduced energy input .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and branching in the 2-ethylhexyl group . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 300 nm) quantifies purity, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. For standardized solutions (e.g., 100 µg/mL in acetonitrile), calibration curves with R² > 0.99 ensure reproducibility .

Q. How does this compound stability vary under different storage conditions?

  • Methodological Answer : Stability studies use accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months). Samples analyzed via HPLC show <5% degradation when stored in amber glass at 4°C, versus ~15% degradation in plastic containers at room temperature due to photolytic cleavage of the ester bond . Light exposure (UVB/UVA) accelerates decomposition, necessitating dark storage for long-term preservation.

Q. What are the primary applications of this compound in non-commercial research contexts?

  • Methodological Answer : Beyond UVB absorption in sunscreens, it serves as a model compound for studying ester hydrolysis kinetics , surfactant behavior in emulsion systems , and as a substrate for enzymatic catalysis in green chemistry workflows . Its low water solubility (log P = 5.2) also makes it relevant for partitioning studies in environmental matrices .

Q. How can researchers validate the identity of synthesized this compound against commercial standards?

  • Methodological Answer : Compare retention times in HPLC/GC-MS with certified reference materials (e.g., AccuStandard ALR-174S-CN ). Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups (e.g., C=O stretch at 1740 cm⁻¹, phenolic -OH at 3300 cm⁻¹). Discrepancies in melting point (lit. 25°C) or density (1.014 g/cm³) indicate impurities .

Advanced Research Questions

Q. How can artificial neural networks (ANNs) optimize this compound synthesis under green chemistry principles?

  • Methodological Answer : ANNs trained on Box-Behnken experimental designs predict optimal enzyme loading (e.g., 10% w/w lipase), temperature (50°C), and vacuum pressure (50 mbar) for solvent-free synthesis. Hyperparameters (e.g., hyperbolic tangent transfer functions, 10,000 iterations) minimize root-mean-square error (RMSE < 0.05) between predicted and experimental conversion rates . ANN models outperform traditional response surface methodology (RSM) in multi-variable optimization .

Q. What advanced analytical methods detect this compound metabolites in human exposure studies?

  • Methodological Answer : Online Solid-Phase Extraction (SPE) coupled with LC-MS/MS identifies urinary metabolites like 2-ethylhexyl sulfate and salicylic acid. Quantification uses deuterated internal standards (e.g., d₄-2-Ethylhexyl salicylate) with limits of detection (LOD) < 0.1 ng/mL. Toxicokinetic models calculate elimination half-lives (t₁/₂ = 12–24 hours) and bioaccumulation factors .

Q. How do environmental monitoring studies address the persistence of this compound in aquatic systems?

  • Methodological Answer : Stir Bar Sorptive Extraction (SBSE) with polydimethylsiloxane coatings isolates the compound from water samples, followed by Thermal Desorption-GC-MS. Detection in Arctic snow (0.1–5 ng/L) confirms long-range transport . Biodegradation assays under OECD 301F guidelines show <10% mineralization in 28 days, indicating recalcitrance .

Q. What experimental designs resolve contradictions in reported photostability data for this compound?

  • Methodological Answer : Controlled UV irradiation studies (e.g., 310 nm, 10 J/cm²) with quartz cuvettes measure degradation kinetics. Conflicting data often arise from matrix effects (e.g., sunscreen formulations vs. pure solutions). Use of actinometry and radical scavengers (e.g., butylated hydroxytoluene) isolates photo-oxidation pathways .

Q. How can researchers model dermal absorption of this compound using in vitro assays?

  • Methodological Answer : Franz diffusion cells with excised human skin quantify permeation rates (Kp = 0.5–1.2 cm/h). Receptor fluid (PBS:ethanol, 3:1) simulates systemic circulation. Mass balance calculations differentiate between stratum corneum retention and systemic uptake. Confocal Raman microscopy visualizes spatial distribution within skin layers .

Properties

IUPAC Name

2-ethylhexyl 2-hydroxybenzoate
Source PubChem
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InChI

InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3
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InChI Key

FMRHJJZUHUTGKE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H22O3
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DSSTOX Substance ID

DTXSID7040734
Record name 2-Ethylhexyl salicylate
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Molecular Weight

250.33 g/mol
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Physical Description

Liquid
Record name Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester
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Mechanism of Action

Chemical sunscreen, it acts through absorption of UVB light and not UVA.
Record name Octisalate
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CAS No.

118-60-5
Record name 2-Ethylhexyl salicylate
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Retrosynthesis Analysis

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